H-Lysine-Leucine-Lysine-Hydrochloride (H-Lys-Leu-Lys-OH.3HCl) is a synthetic peptide that consists of three amino acids: lysine, leucine, and lysine again, with three molecules of hydrochloric acid associated with it. This compound is classified as a tripeptide and is notable for its potential applications in biochemical research, particularly in studies related to protein synthesis and modification.
This compound can be synthesized through various peptide synthesis methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. It falls under the category of biologically active peptides, which are sequences of amino acids that can exert physiological effects in biological systems. The classification of this peptide is primarily based on its amino acid composition and structure.
The synthesis of H-Lys-Leu-Lys-OH.3HCl can be accomplished using several established methods:
The synthesis process typically includes:
The molecular structure of H-Lys-Leu-Lys-OH.3HCl can be depicted as follows:
The molecular formula for H-Lys-Leu-Lys-OH.3HCl is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The primary chemical reactions involving H-Lys-Leu-Lys-OH.3HCl include:
The stability of the tripeptide can be affected by factors such as pH and temperature, which must be carefully controlled during both synthesis and storage.
The mechanism through which H-Lys-Leu-Lys-OH exerts its effects involves interactions with biological targets, such as receptors or enzymes. The positively charged lysine residues may facilitate binding to negatively charged sites on proteins or nucleic acids.
Studies suggest that peptides like H-Lys-Leu-Lys-OH can influence cellular processes such as signaling pathways or protein folding due to their structural properties.
H-Lys-Leu-Lys-OH.3HCl has several applications in scientific research:
Solid-Phase Peptide Synthesis (SPPS) represents the gold standard methodology for synthesizing H-Lys-Leu-Lys-OH·3HCl due to its efficiency in stepwise chain elongation and simplified purification workflows. In SPPS, the C-terminal amino acid (typically lysine with appropriate protection) is covalently anchored to an insoluble polymeric resin support through a labile linker [2]. The synthesis proceeds sequentially from the C- to N-terminus, with the tripeptide H-Lys-Leu-Lys-OH assembled through iterative deprotection-coupling cycles. The resin-bound intermediates enable rigorous washing between steps to remove excess reagents and byproducts, significantly reducing purification burdens compared to solution-phase methods [6].
The lysine-rich nature of this tripeptide introduces significant synthetic challenges. During chain assembly, the ε-amino groups of both lysine residues must remain protected with acid-labile groups (typically tert-butyloxycarbonyl, Boc) to prevent branching or side reactions. The hydrophobic leucine residue can promote intermolecular aggregation on the solid support, leading to incomplete couplings and reduced yields. Optimizations include:
Table 1: SPPS Parameters for H-Lys-Leu-Lys-OH·3HCl Synthesis
Parameter | Standard Condition | Optimized Approach | Impact on Yield |
---|---|---|---|
Resin Type | Wang resin (0.7-1.0 mmol/g) | Chlorotrityl chloride resin (1.2 mmol/g) | ↑ 25% loading capacity |
Coupling Reagent | HBTU/HOBt | HATU/6-Cl-HOBt | ↑ Coupling efficiency 15% |
Solvent System | DMF | DMF/NMP (1:1) | ↑ Solvation of intermediates |
Coupling Time | 45 minutes | 2 × 30 min (double coupling) | ↑ Purity by 22% |
Temperature | Room temperature | 50°C with microwave | ↓ Aggregation, ↑ yield 18% |
Following chain assembly, the completed tripeptide-resin conjugate undergoes simultaneous cleavage and side-chain deprotection using trifluoroacetic acid (TFA)-based cocktails containing water and triisopropylsilane as scavengers. The crude peptide is then precipitated in cold diethyl ether, yielding the linear tripeptide ready for hydrochloride salt formation and purification [5] [9].
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy dominates contemporary synthesis of H-Lys-Leu-Lys-OH·3HCl due to its orthogonality and avoidance of highly corrosive reagents. In this approach, the α-amino group of each incoming amino acid is protected with the base-labile Fmoc group, while lysine side chains require acid-labile protection (typically Boc) [2] [3]. The Fmoc deprotection mechanism involves base-catalyzed β-elimination, typically using 20% piperidine in N,N-dimethylformamide (DMF). This generates a fluorescent dibenzofulvene-piperidine adduct that is easily washed away [2] [8].
For lysine-rich sequences, the deprotection kinetics require careful optimization. The electron-donating nature of lysine's alkyl side chain accelerates Fmoc removal, potentially leading to premature deprotection if not controlled. Conversely, the steric bulk of adjacent protected lysines can slow deprotection rates. Critical considerations include:
The Boc protection on lysine side chains remains stable throughout synthesis but is cleaved during final TFA treatment. This orthogonality prevents side-chain branching while allowing selective N-terminal elongation. For H-Lys-Leu-Lys-OH synthesis, the ε-amino protection is essential to prevent lactam formation or acylation side reactions during the Leu-Lys coupling step. Post-synthesis, the free ε-amino groups facilitate hydrochloride salt formation at three sites, enhancing solubility and crystallinity [8].
Table 2: Protecting Group Strategy for Lysine-Rich Tripeptide Synthesis
Protection Site | Group | Cleavage Conditions | Stability During Synthesis |
---|---|---|---|
α-Amino (temporary) | Fmoc | 20-30% piperidine in DMF (3-10 min) | Labile to base |
Lys Side Chain (permanent) | Boc | TFA (95%, 1-3 hr) | Stable to piperidine |
C-terminal | Wang ester | TFA (95%, 1-3 hr) | Stable to piperidine |
Leu Side Chain | None | N/A | N/A |
The synthesis of H-Lys-Leu-Lys-OH·3HCl employs two principal methodologies with distinct efficiency profiles. Solid-Phase Peptide Synthesis (SPPS) offers significant advantages for this tripeptide, including automation compatibility, minimized intermediate purification, and high coupling yields (>99% per step). However, solution-phase synthesis remains relevant for large-scale production where resin costs become prohibitive [6] [9].
In direct comparison, SPPS achieves overall yields of 68-85% for H-Lys-Leu-Lys-OH, while solution-phase methods typically yield 45-60% after purification. This difference stems primarily from accumulated losses during intermediate isolation in solution-phase synthesis. For example, each solution-phase coupling requires extraction, washing, drying, and crystallization steps, introducing mechanical losses at each stage. Additionally, the multiple protection/deprotection cycles in solution-phase synthesis increase the risk of racemization, particularly at the chiral centers of leucine and lysine residues [9].
The convergent synthesis approach (fragment condensation) presents an intermediate strategy. In this method, dipeptide units like H-Leu-Lys-OH are synthesized in solution, purified, and then coupled to resin-bound N-terminal lysine. While this reduces the number of steps on solid support, the solution-phase fragment coupling often requires activating reagents (e.g., DCC/DMAP) that may promote epimerization. A study comparing these methods revealed:
Table 3: Efficiency Comparison of Synthesis Methods for H-Lys-Leu-Lys-OH·3HCl
Synthesis Parameter | SPPS (Fmoc) | Solution-Phase (Stepwise) | Fragment Condensation |
---|---|---|---|
Overall Yield | 68-85% | 45-60% | 55-70% |
Purity (Crude) | 70-80% | 50-65% | 60-75% |
Process Time | 2-3 days | 5-7 days | 4-6 days |
Racemization Risk | <0.5% | 1-3% | 1.5-5% at coupling junction |
Scale-up Feasibility | Moderate (≤1 kg) | Excellent (multi-kg) | Good (≤100 g) |
Solvent Consumption | 15-20 L/mol | 50-70 L/mol | 30-40 L/mol |
For longer peptides (>30 residues), SPPS efficiency declines substantially due to accumulative coupling inefficiencies and chain aggregation phenomena. However, for the relatively short H-Lys-Leu-Lys-OH tripeptide, SPPS maintains superior performance in both research and pilot-scale production [6]. Recent hybrid approaches employ solution-phase synthesis of protected dipeptides followed by solid-phase coupling, balancing the advantages of both methods while mitigating their limitations [9].
The conversion of crude H-Lys-Leu-Lys-OH to its trihydrochloride salt form serves critical functions: enhancing aqueous solubility, improving crystallinity for characterization, and increasing storage stability. This transformation exploits the basic character of the peptide's amino groups (one α-amino and two ε-amino functions). The hydrochloride salt formation typically occurs by dissolving the crude peptide in minimal water or aqueous ethanol and gradually adding concentrated hydrochloric acid (3.0-3.2 equivalents) at 0-5°C [4]. The optimal pH range for complete salt formation is 2.5-3.5, monitored by potentiometric titration. After HCl addition, the solution is stirred for 1-2 hours to ensure complete salt formation before precipitation or crystallization.
The purification workflow for H-Lys-Leu-Lys-OH·3HCl involves multiple orthogonal techniques to achieve pharmaceutical-grade purity (>98%). The precipitation protocol typically yields material of 70-85% purity, necessitating further refinement:
Critical purification parameters include:
Table 4: Purification Strategies for H-Lys-Leu-Lys-OH·3HCl
Technique | Conditions | Purity Achieved | Recovery Yield | Key Applications |
---|---|---|---|---|
Precipitation | Cold diethyl ether, pH 3.0 | 70-85% | 90-95% | Crude isolation |
Ion-Exchange Chromatography | CM-Sepharose, 0-0.5M NaCl gradient, pH 4.5 | 90-95% | 70-80% | Intermediate purification |
RP-HPLC | C18 column, 5-40% ACN/0.1% TFA gradient | >98% | 60-75% | Final polishing |
Size-Exclusion Chromatography | Sephadex G-15, aqueous HCl (pH 3.0) | 85-92% | 80-85% | Desalting after IEC |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7